molecular formula C8H7ClN4O B13043822 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one

6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one

Cat. No.: B13043822
M. Wt: 210.62 g/mol
InChI Key: OTXXIDUPWWOLFN-UHFFFAOYSA-N
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Description

6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: is a heterocyclic compound that contains a naphthyridine core with a chlorine atom at the 6th position and a hydrazinyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthyridine derivative.

    Hydrazinylation: The hydrazinyl group is introduced at the 8th position through a reaction with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the chlorination and hydrazinylation steps.

    Continuous Flow Systems: For more efficient and scalable production, continuous flow systems may be employed to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation Products: Azo or azoxy derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Amino or thiol-substituted naphthyridines.

Scientific Research Applications

6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, or antiviral agent.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Potential use in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of cellular pathways, such as apoptosis or signal transduction, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,7-naphthyridin-1(2H)-one: Lacks the hydrazinyl group, which may affect its reactivity and biological activity.

    8-hydrazinyl-2,7-naphthyridin-1(2H)-one: Lacks the chlorine atom, which may influence its chemical properties and applications.

Uniqueness

  • The presence of both the chlorine atom and the hydrazinyl group in 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one provides a unique combination of reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-8-hydrazinyl-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C8H7ClN4O/c9-5-3-4-1-2-11-8(14)6(4)7(12-5)13-10/h1-3H,10H2,(H,11,14)(H,12,13)

InChI Key

OTXXIDUPWWOLFN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C(N=C(C=C21)Cl)NN

Origin of Product

United States

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